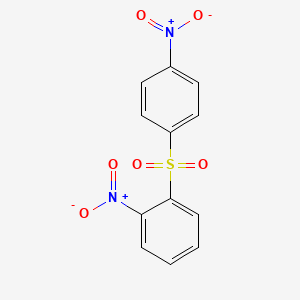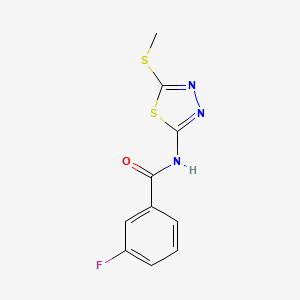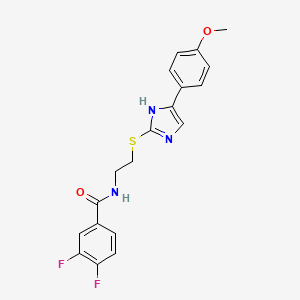![molecular formula C18H24N2O4 B2926910 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide CAS No. 1384598-81-5](/img/structure/B2926910.png)
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide is a chemical compound with potential applications in scientific research. This compound is a member of the acetamide family and has been synthesized using a variety of methods. In
作用機序
The mechanism of action of 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting potential anticancer properties.
実験室実験の利点と制限
One advantage of using 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide in lab experiments is its potential as a new antibiotic or antifungal drug. Additionally, this compound has potential anticancer properties, making it useful in cancer research. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action, which may make it difficult to interpret results.
将来の方向性
There are several potential future directions for research involving 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insight into the development of new antibiotics, antifungal drugs, and anticancer therapies. Additionally, future research could focus on optimizing the synthesis method of this compound to improve yields and reduce costs. Finally, research could explore the potential of this compound in other areas, such as antiviral therapy or drug delivery systems.
In conclusion, 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide is a chemical compound with potential applications in scientific research. This compound has antibacterial and antifungal properties, potential anticancer properties, and several potential future directions for research. While its mechanism of action is not fully understood, further research could provide valuable insights into the development of new antibiotics, antifungal drugs, and anticancer therapies.
合成法
There are several methods for synthesizing 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide. One common method involves the reaction of 4-formylphenol with 3-(2-oxoazepan-1-yl)propylamine in the presence of acetic anhydride. This reaction produces the desired compound along with acetic acid as a byproduct.
科学的研究の応用
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide has potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, this compound has been studied for its potential anticancer properties.
特性
IUPAC Name |
2-(4-formylphenoxy)-N-[3-(2-oxoazepan-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-13-15-6-8-16(9-7-15)24-14-17(22)19-10-4-12-20-11-3-1-2-5-18(20)23/h6-9,13H,1-5,10-12,14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKOGRQUJUJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)
![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)
![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)